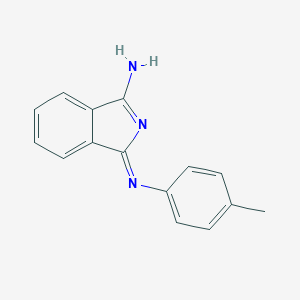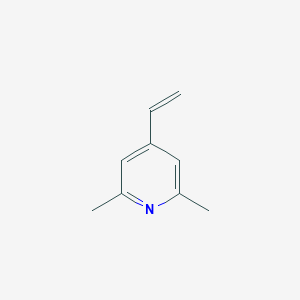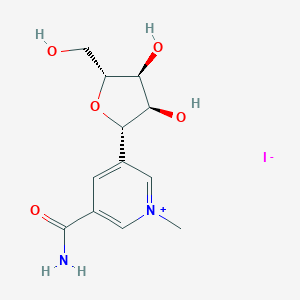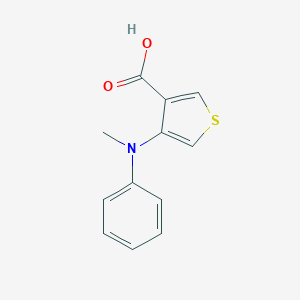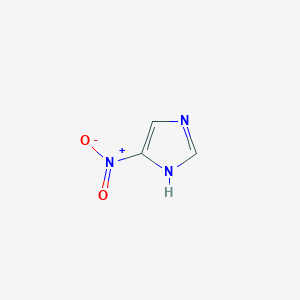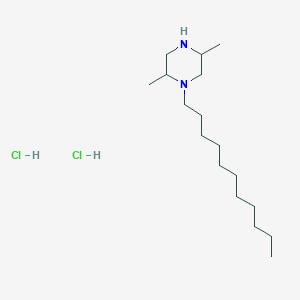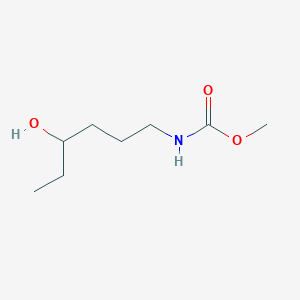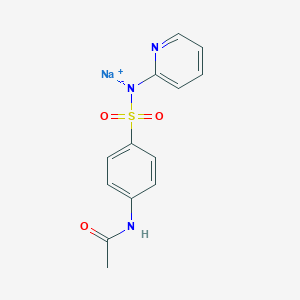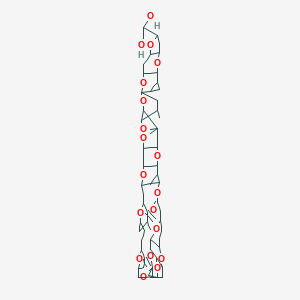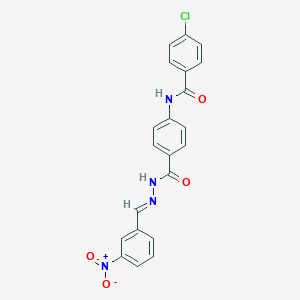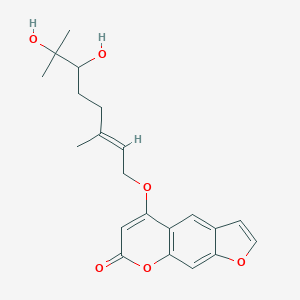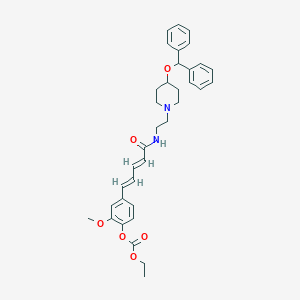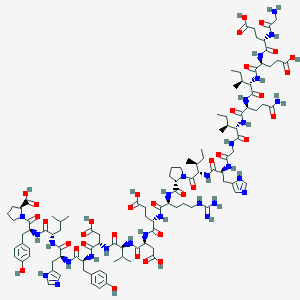
CS5 Peptide
Übersicht
Beschreibung
The CS5 peptide is a major cell type-specific adhesion site within the alternatively spliced type III connecting segment domain of fibronectin . It has been found to inhibit melanoma cell adhesion to fibronectin .
Synthesis Analysis
Peptides are synthesized using a variety of methods, both chemical and biological . The synthesis of peptides involves the creation of a peptide bond between two amino acids. This process can be repeated to create longer peptide chains .
Molecular Structure Analysis
Peptides have a unique structure, which is determined by the sequence of amino acids in the peptide chain . The structure of a peptide can influence its function and properties .
Chemical Reactions Analysis
Peptides undergo various chemical reactions, including those involved in peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry .
Physical And Chemical Properties Analysis
Peptides have unique physical and chemical properties, including charge-pH map, pI, hydrophobicity, and mass . These properties can influence the peptide’s function and stability .
Wissenschaftliche Forschungsanwendungen
T-Cell Response in Vaccine Development : The CS peptide CS-(378-398) can bind to HLA-DR5 and DRw6, inducing primary in vitro T cell responses from donors with DR5 and DRw6 haplotypes. This finding is significant for selecting appropriate T-cell epitopes in vaccine development (Kilgus et al., 1989).
Cell Adhesion in Cancer Research : CS1 and CS5 peptides of the type III connecting segment of human plasma fibronectin promote cell type-specific adhesion. This characteristic is crucial in understanding the interaction of melanoma cells with fibronectin, which has implications for cancer research (Humphries et al., 1987).
Cancer Therapy and Imaging : CS5 Peptide has been utilized in the development of nanocomposites for self-targeted cancer therapy and dual-mode imaging. For instance, MTX-PEG-CS-IONPs-Cy5.5 nanocomposites combine tumor-targeting efficacy with a cancer-killing effect (Lin et al., 2015).
Minimal Biological Signal Induction : The C-terminal octapeptide 67-74 of human C5a represents the minimal sequence required to induce a measurable biological signal in various assays, highlighting its potential for targeted therapeutic applications (Köhl et al., 1993).
Bladder Cancer Targeting : The circGprc5a-peptide-Gprc5a sequence can target bladder cancer and bladder cancer stem cells, presenting a novel approach for cancer treatment (Gu et al., 2018).
Production of Human Interferon : CSP mutants have been shown to improve the production of medically important human interferon Î2b in Escherichia coli, demonstrating the peptide's utility in biotechnological applications (Heggeset et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURHLUOZIONB-YJYJPCDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H158N28O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CS5 Peptide | |
CAS RN |
107978-81-4 | |
| Record name | CS5 Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



